molecular formula C7H12N2O3S B14403352 S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate CAS No. 88542-80-7

S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate

Cat. No.: B14403352
CAS No.: 88542-80-7
M. Wt: 204.25 g/mol
InChI Key: NWZRWJIFKBTJCC-UHFFFAOYSA-N
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Description

S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate: is a chemical compound that features a unique structure combining an acetamidomethyl group, an amino group, and an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate typically involves the reaction of acetamidomethylamine with an appropriate thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to probe the activity of specific enzymes and to study protein-ligand interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.

Comparison with Similar Compounds

  • S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate
  • S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanesulfonate
  • S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanesulfinate

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88542-80-7

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

S-[2-(acetamidomethylamino)-2-oxoethyl] ethanethioate

InChI

InChI=1S/C7H12N2O3S/c1-5(10)8-4-9-7(12)3-13-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,12)

InChI Key

NWZRWJIFKBTJCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCNC(=O)CSC(=O)C

Origin of Product

United States

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